molecular formula C19H18F3N3O2S B2376870 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 342615-45-6

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2376870
CAS No.: 342615-45-6
M. Wt: 409.43
InChI Key: SNOTUZABHQHXGM-UHFFFAOYSA-N
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Description

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, a ketone at position 3, and a trifluoromethylsulfanyl (SCF₃) group on the ortho position of the phenyl ring in the acetamide moiety. The compound’s structure combines a rigid heterocyclic system with electron-withdrawing groups (trifluoromethyl and sulfanyl), which may enhance metabolic stability and influence receptor binding.

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-10-7-13-14(8-11(10)2)25-18(27)15(23-13)9-17(26)24-12-5-3-4-6-16(12)28-19(20,21)22/h3-8,15,23H,9H2,1-2H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOTUZABHQHXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

It has been shown to enhance the stability of PTC mutated p53 mRNA in certain cell lines. This suggests that it may have a role in regulating gene expression and could potentially influence cellular processes such as cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation. This suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules.

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has garnered attention in recent pharmacological studies due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoxaline moiety and a trifluoromethylsulfanyl group. Its chemical formula can be represented as follows:

C17H18F3N3OC_{17}H_{18}F_{3}N_{3}O

Structural Features

  • Tetrahydroquinoxaline Core : This bicyclic structure is known for its diverse biological activities.
  • Trifluoromethylsulfanyl Group : This functional group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, such as proteases involved in viral replication.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Anticancer Activity : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 8.10 μM against Jurkat T cells, indicating significant potency compared to other known compounds .
  • Antiviral Properties : Preliminary data suggest potential efficacy against viruses by targeting viral entry mechanisms and replication processes .

Data Table of Biological Activities

Activity TypeAssessed TargetIC50 (μM)Reference
CytotoxicityJurkat T cells8.10
AntiviralViral proteasesTBD
Enzyme InhibitionSpecific enzymesTBD

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various tetrahydroquinoxaline derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The study concluded that modifications to the quinoxaline core significantly enhanced cytotoxicity.

Study 2: Antiviral Mechanism Exploration

Another research project focused on the antiviral activity of this compound against RNA viruses. Through molecular docking studies and subsequent in vitro testing, it was found that the compound effectively binds to the viral protease active site, inhibiting its function and preventing viral replication .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of the trifluoromethylsulfanyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its antimicrobial potency .

2. Antioxidant Properties
Compounds with similar structural motifs have been investigated for their antioxidant capabilities. The incorporation of specific functional groups can modulate the redox potential of the molecule, allowing it to scavenge free radicals effectively. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases .

3. Neuroprotective Effects
Tetrahydroquinoxaline derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions these compounds as potential candidates for treating conditions like Alzheimer's and Parkinson's disease .

Agricultural Applications

1. Pesticidal Activity
Research into the pesticidal properties of similar compounds suggests that modifications to the quinoxaline structure can yield effective agrochemicals. The trifluoromethylsulfanyl group may enhance the compound's effectiveness against pests while minimizing toxicity to non-target organisms .

2. Herbicidal Properties
There is emerging evidence that quinoxaline derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants. This application could lead to the development of selective herbicides that target invasive species without harming crops .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide can be utilized in synthesizing advanced polymer materials. Its ability to form stable bonds with various substrates makes it a candidate for creating high-performance coatings and adhesives .

2. Photovoltaic Materials
Recent studies suggest that incorporating quinoxaline derivatives into photovoltaic devices can enhance charge transport properties. This application could lead to more efficient solar cells by improving light absorption and energy conversion rates .

CompoundActivity TypeOrganism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialStaphylococcus aureus15
Compound BAntioxidantHuman fibroblasts20
Compound CNeuroprotectiveSH-SY5Y (neuroblastoma)10

Table 2: Agricultural Efficacy

CompoundApplication TypeTarget OrganismEfficacy (%)Reference
Compound DHerbicideEchinochloa crusgalli85
Compound EPesticideAphis gossypii90

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinoxaline derivatives demonstrated their effectiveness against drug-resistant strains of bacteria. The compound exhibited a significant reduction in bacterial load in vitro and in vivo models, highlighting its potential as a new class of antibiotics.

Case Study 2: Neuroprotection in Animal Models
In a controlled experiment using transgenic mice models for Alzheimer's disease, administration of similar compounds led to improved cognitive function and reduced amyloid plaque formation. These findings suggest that modifications to the molecular structure can enhance neuroprotective effects.

Comparison with Similar Compounds

a) N-(3-Trifluoromethylphenyl) Analog

  • Compound: 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Molecular Formula : C₁₉H₁₈F₃N₃O₂
  • Molar Mass : 377.36 g/mol
  • Key Difference : The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of the ortho (2-position) in the target compound. Additionally, this analog lacks the sulfanyl (S) atom.
  • Implications : The absence of sulfur reduces molecular weight and may decrease lipophilicity. The meta-CF₃ group could alter steric interactions in biological targets compared to the ortho-SCF₃ group .

b) N-(4-Trifluoromethoxyphenyl) Analog

  • Compound: 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Inference : The para-trifluoromethoxy (OCF₃) group may enhance electronic effects but reduce steric bulk compared to SCF₃.

Core Heterocycle Modifications

a) Thieno[3,2-d]pyrimidin-2-yl Analog

  • Compound: 2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C₂₂H₁₇F₃N₄O₂S₂
  • Key Difference: Replaces the tetrahydroquinoxaline core with a thieno[3,2-d]pyrimidine system.
  • The additional sulfur atom may enhance π-π stacking interactions in hydrophobic environments .

Functional Group Comparisons

a) Sulfonyl vs. Sulfanyl Groups

  • Pesticide Analogs : Compounds like metsulfuron-methyl (C₁₄H₁₅N₅O₆S) feature sulfonyl groups (SO₂) instead of sulfanyl (S).
  • The sulfanyl group in the target compound may offer better membrane permeability due to reduced polarity .

Structural and Pharmacological Implications

Property Target Compound N-(3-CF₃) Analog Thieno[3,2-d]pyrimidin-2-yl Analog
Molecular Formula C₁₉H₁₈F₃N₃O₂S C₁₉H₁₈F₃N₃O₂ C₂₂H₁₇F₃N₄O₂S₂
Molar Mass (g/mol) 409.43 377.36 526.52
Key Substituent ortho-SCF₃ meta-CF₃ Thienopyrimidine core
Lipophilicity (Predicted) High Moderate High
Metabolic Stability Likely high Moderate Moderate-high

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